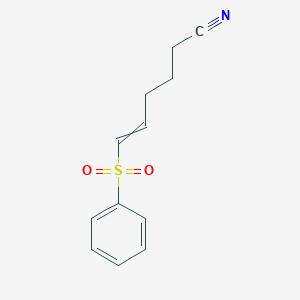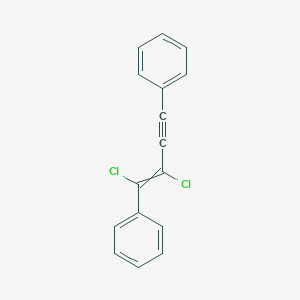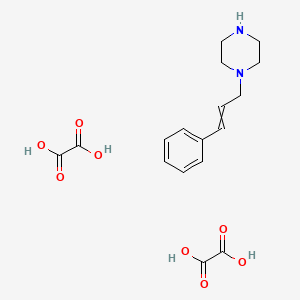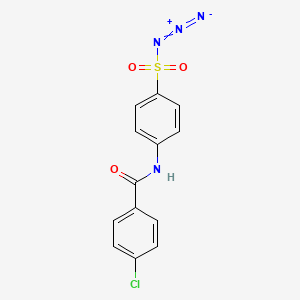
4-Heptyl-1-phenylcyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C19H30O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a phenyl group and a heptyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1-phenylcyclohexan-1-OL typically involves the alkylation of 1-phenylcyclohexanol with a heptyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylcyclohexanol is deprotonated to form an alkoxide, which then attacks the heptyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptyl-1-phenylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of 4-heptyl-1-phenylcyclohexanone.
Reduction: Formation of 4-heptyl-1-phenylcyclohexane.
Substitution: Formation of 4-heptyl-1-phenylcyclohexyl chloride or bromide.
Applications De Recherche Scientifique
4-Heptyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-Heptyl-1-phenylcyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenyl and heptyl groups can engage in hydrophobic interactions with lipid bilayers, while the hydroxyl group can form hydrogen bonds with polar head groups of lipids. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcyclohexanol: Lacks the heptyl chain, making it less hydrophobic.
4-Heptylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-1-cyclohexene: Contains a double bond in the cyclohexane ring, altering its reactivity.
Uniqueness
4-Heptyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a heptyl chain, which confer distinct hydrophobic and hydrophilic properties. This dual nature makes it a versatile compound for various applications, particularly in the design of molecules with specific interactions in biological and chemical systems.
Propriétés
Numéro CAS |
88069-96-9 |
|---|---|
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
4-heptyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-7-10-17-13-15-19(20,16-14-17)18-11-8-6-9-12-18/h6,8-9,11-12,17,20H,2-5,7,10,13-16H2,1H3 |
Clé InChI |
GLZRDGFQNFQCFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)





![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)


